Cas no 477889-62-6 (3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine)

3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazopyridine core with bromo, methoxyphenyl, and methyl substituents. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromo group offers a reactive site for further functionalization via cross-coupling reactions, while the methoxyphenyl moiety enhances electronic diversity, enabling tailored reactivity. The compound's stability and well-defined crystalline properties facilitate purification and characterization. Its utility in constructing biologically active scaffolds underscores its importance in medicinal chemistry research, particularly for developing kinase inhibitors or CNS-targeting agents. The product is typically supplied with high purity (>95%) and rigorous analytical validation.
3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine structure
477889-62-6 structure
Product Name:3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
CAS No:477889-62-6
MF:C15H13BrN2O
MW:317.180522680283
CID:5690738
PubChem ID:1472346
Update Time:2025-06-12

3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • AKOS005086342
    • Oprea1_163202
    • 3-bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
    • 477889-62-6
    • 2R-0628
    • Imidazo[1,2-a]pyridine, 3-bromo-2-(4-methoxyphenyl)-8-methyl-
    • 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
    • Inchi: 1S/C15H13BrN2O/c1-10-4-3-9-18-14(16)13(17-15(10)18)11-5-7-12(19-2)8-6-11/h3-9H,1-2H3
    • InChI Key: DINRIJMCGUJUSN-UHFFFAOYSA-N
    • SMILES: BrC1=C(C2C=CC(=CC=2)OC)N=C2C(C)=CC=CN21

Computed Properties

  • Exact Mass: 316.02113g/mol
  • Monoisotopic Mass: 316.02113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 26.5Ų

3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674189-1mg
3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
477889-62-6 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Professional Introduction to 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (CAS No. 477889-62-6)

3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, with the CAS number 477889-62-6, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and potential applications in drug discovery and development. The compound consists of an imidazopyridine core, which is a privileged scaffold in medicinal chemistry, combined with bromo and methoxy substituents that enhance its pharmacological properties.

The imidazopyridine scaffold is particularly interesting because it can interact with various biological targets, making it a versatile building block for the design of novel therapeutic agents. The presence of a bromine atom at the 3-position and a methoxy group at the 8-position introduces specific electronic and steric properties that can influence the compound's binding affinity and selectivity. These features make 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine a valuable candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in developing small molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Imidazopyridines have shown promise in this area due to their ability to modulate enzyme activity through precise interactions with key residues. For instance, studies have demonstrated that derivatives of imidazopyridine can inhibit tyrosine kinases, which are overexpressed in many cancer cells. The specific substitution pattern in 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine may contribute to its potential as a kinase inhibitor by optimizing binding interactions.

Moreover, the methoxy group at the 4-position of the phenyl ring introduces hydrophobicity and electronic effects that can enhance the compound's solubility and bioavailability. These properties are crucial for the development of orally active drugs. Additionally, the bromo substituent can serve as a handle for further chemical modifications, allowing researchers to explore analogues with improved pharmacokinetic profiles. The combination of these structural elements makes 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine a promising candidate for drug development.

Recent research has also highlighted the importance of imidazopyridines in treating inflammatory diseases. The ability of these compounds to modulate inflammatory pathways has been investigated in various preclinical models. For example, studies have shown that certain imidazopyridines can inhibit the production of pro-inflammatory cytokines by interacting with specific signaling molecules. The structural features of 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine may contribute to its potential anti-inflammatory effects by targeting relevant molecular pathways.

The synthesis of 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the formation of the imidazopyridine core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the bromo and methoxy groups at strategic positions on the molecule. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve regioselective substitutions.

The chemical stability of 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is another critical factor that must be considered during its synthesis and application. The compound should be stored under appropriate conditions to prevent degradation, which could affect its pharmacological activity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the purity and stability of the compound.

In conclusion, 3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (CAS No. 477889-62-6) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique substitution pattern and biological activities make it a valuable tool for drug discovery and development. Further studies are warranted to explore its full therapeutic potential and optimize its pharmacological properties for clinical applications.

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